(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)
Description
BenchChem offers high-quality (1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3/t9-,10-,11-,12?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHREILWINAMO-NDUKQJKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2[C@H]3[C@H](O3)[C@H]4CO[C@@H]2O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the existing literature on its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 298.31 g/mol . The presence of the sulfonate group is particularly noteworthy as it may enhance solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to (1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate exhibit antimicrobial activities against various pathogens. For instance:
- Staphylococcus aureus : Studies have shown that sulfonate derivatives can inhibit the growth of this bacterium by disrupting its cell wall synthesis.
- Escherichia coli : The compound's structure suggests potential inhibition of bacterial replication mechanisms.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
Cytotoxicity and Cancer Research
The cytotoxic effects of similar compounds have been studied in various cancer cell lines:
- HeLa Cells : Research indicates that tricyclic sulfonates can induce apoptosis in cervical cancer cells.
- MCF-7 Cells : There is evidence suggesting that these compounds may inhibit proliferation in breast cancer models.
The biological activity of (1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonate group may interact with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The unique structure may allow for integration into lipid bilayers, affecting membrane integrity.
- Signal Transduction Modulation : The compound could interfere with signaling pathways related to inflammation and cell growth.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Subject | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of S. aureus at low concentrations. |
| Study B | Anti-inflammatory | Reduced IL-6 levels in LPS-stimulated macrophages by 40%. |
| Study C | Cancer | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Group
The 4-methylbenzenesulfonate (tosyl) group serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions. Key reactions include:
Reaction Table 1: Substitution Reactions
Mechanistic studies suggest a two-step process:
-
Nucleophilic attack at the electrophilic sulfur center.
Hydrolysis Reactions
The tosyl group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
-
Basic conditions (NaOH, H₂O/EtOH): Forms the corresponding alcohol [(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0²,⁴]non-5-ol] via SN2 mechanism .
-
Acidic conditions (H₂SO₄, H₂O): Generates sulfuric acid as a byproduct, with slower kinetics due to protonation of the leaving group.
Elimination Reactions
Under strong bases (e.g., t-BuOK), the compound undergoes β-elimination to form an alkene:
Key Observations
-
The rigidity of the tricyclic framework directs elimination to form the most stable alkene isomer .
-
Reaction efficiency depends on solvent polarity and base strength.
Ring-Opening Reactions
The bicyclic ether moiety can participate in ring-opening reactions:
Reaction Table 2: Ring-Opening Pathways
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C | Reduced alcohol with cleavage of one ether bond |
| BF₃·Et₂O | CH₂Cl₂, −20°C | Epoxide intermediate, further functionalization possible |
Stability and Reactivity Trends
Q & A
Basic: What are the recommended analytical techniques for quantifying (1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate in complex matrices like wastewater?
Methodological Answer:
Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for isolating the compound from aqueous matrices. Prior to extraction, samples should be spiked with deuterated internal standards (e.g., triclosan-d3) to correct for recovery variations. Post-extraction, LC-MS/MS with electrospray ionization in negative mode is recommended for quantification. Glassware must be deactivated with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption . For wastewater influent/effluent, volume-proportional sampling (e.g., 10 mL every 15 minutes) ensures representative data, followed by storage at −18°C to prevent degradation .
Advanced: How can researchers resolve discrepancies in stability data of the compound under varying pH conditions?
Methodological Answer:
Controlled factorial design experiments should be employed to isolate pH effects. Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 40°C. Monitor degradation kinetics via time-series LC-MS analysis, using isotopically labeled analogs as internal standards. Discrepancies may arise from pH-dependent hydrolysis of the sulfonate ester group or interactions with buffer components. To resolve contradictions, validate analytical consistency by cross-referencing with NMR (e.g., tracking ¹H shifts in the tricyclic moiety) and ensure buffer systems (e.g., NH4F or formic acid) do not interfere with ionization efficiency .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use FFP2 respirators if ventilation is inadequate .
- Handling: Avoid skin/eye contact and inhalation. Conduct work in a fume hood with ≥6 air changes per hour. Electrostatic discharge risks can be mitigated by grounding equipment .
- Storage: Keep containers sealed in dry, ventilated areas. Reseal opened containers immediately and store upright to prevent leakage .
Advanced: What methodological approaches are suitable for studying the compound's interaction with biological macromolecules?
Methodological Answer:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (e.g., with serum albumin or membrane receptors). For SPR, immobilize the macromolecule on a CM5 chip and inject the compound at varying concentrations (1–100 µM). Include negative controls (e.g., buffer-only injections) to correct for nonspecific binding. Computational docking (AutoDock Vina) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) can predict binding poses. Validate results with mutagenesis studies targeting predicted interaction sites .
Basic: How should researchers design a synthetic route for this compound to ensure stereochemical fidelity?
Methodological Answer:
Prioritize asymmetric catalysis to control the four contiguous stereocenters. For the tricyclic core, a Diels-Alder reaction between a dienophile (e.g., maleic anhydride) and a chiral diene (derived from (R)-carvone) can establish the (1R,2R,4R,6R) configuration. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before sulfonation with 4-methylbenzenesulfonyl chloride. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). Optimize reaction parameters (temperature, catalyst loading) using response surface methodology (RSM) .
Advanced: What strategies can address conflicting data on the compound’s photolytic degradation pathways?
Methodological Answer:
Use laser flash photolysis (LFP) to identify transient intermediates (e.g., triplet excited states or radicals). Compare degradation rates under UV-A (365 nm) and UV-C (254 nm) irradiation in aqueous and organic solvents. Employ high-resolution mass spectrometry (HRMS) to detect degradation products, and cross-reference with TD-DFT calculations to predict photochemical behavior. Conflicting data may stem from solvent polarity effects: acetonitrile stabilizes charge-separated intermediates, while water promotes hydrolysis. Reconcile results by normalizing quantum yields to solvent dielectric constants .
Basic: What quality control measures are essential for ensuring batch-to-batch consistency in synthesized batches?
Methodological Answer:
- Purity Analysis: Use UPLC-PDA (ACQUITY BEH C18 column, 1.7 µm) with gradient elution (water:acetonitrile + 0.1% formic acid). Ensure ≥98% purity .
- Chiral Verification: Confirm stereochemistry via optical rotation ([α]D²⁵) and compare with literature values.
- Residual Solvents: Perform GC-MS headspace analysis for residuals (e.g., dichloromethane ≤600 ppm) per ICH Q3C guidelines .
Advanced: How can computational modeling predict the compound’s environmental fate and toxicity?
Methodological Answer:
Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics (MD) simulations (AMBER force field) can model interactions with lipid bilayers to predict membrane permeability. For toxicity, use ToxTree to identify structural alerts (e.g., sulfonate esters’ potential for protein binding). Validate predictions with Daphnia magna acute toxicity assays (48-hour EC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
